molecular formula C27H17FN2S B15007620 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole

5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole

Cat. No.: B15007620
M. Wt: 420.5 g/mol
InChI Key: PGVOFOFYWOPDPF-UHFFFAOYSA-N
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Description

5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzothiophene, fluorophenyl, and phenyl groups with an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where dibenzo[b,d]thiophen-4-yl boronic acid reacts with 2-(4-bromophenyl)-1-phenyl-1H-imidazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction mixture being heated to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-dibenzo[b,d]thiophen-3-yl-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its combination of structural features, which confer specific electronic, optical, and biological properties

Properties

Molecular Formula

C27H17FN2S

Molecular Weight

420.5 g/mol

IUPAC Name

4-dibenzothiophen-3-yl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole

InChI

InChI=1S/C27H17FN2S/c28-20-13-10-18(11-14-20)27-29-25(17-6-2-1-3-7-17)26(30-27)19-12-15-22-21-8-4-5-9-23(21)31-24(22)16-19/h1-16H,(H,29,30)

InChI Key

PGVOFOFYWOPDPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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